molecular formula C12H10ClFOS B13080979 (4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol

(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13080979
M. Wt: 256.72 g/mol
InChI Key: VTPZHQVGKVRJDX-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is a compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials. For example, the Gewald reaction is favored for its simplicity and efficiency in producing aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with cellular membranes, affecting cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing sulfur.

    2,5-Dimethylthiophene: A derivative with methyl groups at positions 2 and 5.

    3-Fluorothiophene: A fluorinated thiophene derivative.

Uniqueness

(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is unique due to the presence of multiple substituents, including chloro, fluoro, methyl, and phenyl groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10ClFOS

Molecular Weight

256.72 g/mol

IUPAC Name

(4-chloro-3-fluoro-5-methylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C12H10ClFOS/c1-7-9(13)10(14)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3

InChI Key

VTPZHQVGKVRJDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C(C2=CC=CC=C2)O)F)Cl

Origin of Product

United States

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